Cyclopenta[b][1]benzopyran-1(2H)-one, 3,3a-dihydro-
Description
Cyclopenta[b][1]benzopyran-1(2H)-one, 3,3a-dihydro- is a bicyclic organic compound featuring a fused cyclopentane and benzopyranone scaffold. Its structure includes a ketone group at the 1-position and a partially hydrogenated cyclopenta ring (3,3a-dihydro), which distinguishes it from fully aromatic or fully saturated analogs.
Properties
CAS No. |
544693-27-8 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3,3a-dihydro-2H-cyclopenta[b]chromen-1-one |
InChI |
InChI=1S/C12H10O2/c13-10-5-6-12-9(10)7-8-3-1-2-4-11(8)14-12/h1-4,7,12H,5-6H2 |
InChI Key |
MIOBICWBHLFXLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC3=CC=CC=C3OC21 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Salicylaldehydes with Cyclic Enones
A widely utilized approach involves the cyclocondensation of salicylaldehydes with cyclic enones such as 2-cyclopenten-1-one. Lee et al. demonstrated that reacting salicylaldehyde derivatives with 2-cyclopenten-1-one in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicycloundec-7-ene (DBU) yields 3,3a-dihydro-2H-cyclopenta[b]chromen-1-ones . The reaction proceeds via a Michael addition-cyclization cascade, where the base deprotonates the enone to generate an enolate intermediate. This intermediate undergoes nucleophilic attack on the aldehyde, followed by intramolecular cyclization to form the fused cyclopenta[b]benzopyran scaffold (Figure 1) .
Optimization Insights :
-
Solvent Effects : Tetrahydrofuran (THF) or dichloromethane (DCM) enhances reaction rates due to optimal polarity for intermediate stabilization .
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Temperature : Reactions conducted at 0–25°C achieve yields of 65–85%, with higher temperatures favoring side-product formation .
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Substituent Compatibility : Electron-withdrawing groups (e.g., nitro) on the salicylaldehyde aryl ring improve cyclization efficiency by increasing electrophilicity at the carbonyl carbon .
Rhodium-Catalyzed Transannulation of N-Sulfonyl Triazoles
Recent advances employ rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with in situ-generated o-quinone methides (o-QMs) . This method constructs the benzopyran core via a [3+2] cycloaddition mechanism. The α-imino rhodium carbenoid intermediate, derived from the triazole, reacts with o-QMs to form a carbonyl ylide. Subsequent 6π-electrocyclization and isomerization yield the cyclopenta[b]benzopyran skeleton .
Key Parameters :
-
Catalyst System : [Rh₂(OAc)₄] (2.5 mol%) in 1,2-dichloroethane at 80°C .
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Substrate Scope : Aryl azides with electron-donating groups (e.g., methoxy) on the benzyl alcohol precursor enhance o-QM stability, achieving yields up to 78% .
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Stereoselectivity : The reaction exhibits moderate diastereoselectivity (dr 3:1), influenced by steric effects in the ylide intermediate .
One-Pot Synthesis via Zwitterionic Intermediates
A one-pot strategy utilizing zwitterionic intermediates generated from acetylenedicarboxylates and isocyanides has been reported . For example, tert-butylisocyanide reacts with dimethyl acetylenedicarboxylate (DMAD) to form a 1:1 zwitterion, which subsequently reacts with 3-formylchromones. The process involves nucleophilic attack by the isocyanide-derived zwitterion on the chromone carbonyl, followed by cyclization to afford cyclopenta[b]chromenedicarboxylates .
Mechanistic Highlights :
-
Regioselectivity : Density functional theory (DFT) calculations reveal that the reaction favors attack at the chromone C-2 position due to lower transition-state energy (ΔG‡ = 18.3 kcal/mol) .
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Yield Modulation : Using bulkier isocyanides (e.g., cyclohexylisocyanide) improves yields (up to 82%) by stabilizing the zwitterionic intermediate .
Stereoselective Synthesis Using 1,3-Dicarbonyl Compounds
Stereoselective routes leverage 1,3-dicarbonyl compounds (e.g., acetylacetone) and α,β,γ,δ-unsaturated aldehydes . The reaction proceeds via a conjugate addition-cyclization sequence, where the enolate of the 1,3-dicarbonyl compound attacks the unsaturated aldehyde. Intramolecular aldol condensation then forms the cyclopenta[b]benzopyran core with high stereocontrol .
Critical Conditions :
-
Stereochemical Outcome : Anti-diastereoselectivity (dr >10:1) arises from chair-like transition states during aldol cyclization .
Green Chemistry Approaches with Natural Catalysts
Eco-friendly methodologies utilize natural catalysts such as chickpea leaf exudates (CLE), which contain organic acids (pH ≈1.1) . Salicylaldehydes and 1,3-diketones react in aqueous CLE at room temperature, forming benzopyrans via acid-catalyzed Knoevenagel condensation and cyclization .
Advantages :
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Sustainability : CLE eliminates the need for toxic solvents or metal catalysts .
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Efficiency : Reactions complete within 35 minutes, yielding 85–91% product .
Comparative Analysis of Preparation Methods
Mechanistic Insights and Challenges
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Side Reactions : Competing pathways, such as over-oxidation in rhodium-catalyzed methods, necessitate careful stoichiometric control .
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Scalability : Green chemistry approaches show promise for industrial scaling but require optimization of CLE extraction protocols .
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Stereocontrol : Achieving enantiopure products remains challenging, with resolutions often requiring chiral HPLC or enzymatic methods .
Chemical Reactions Analysis
Types of Reactions
Cyclopentabbenzopyran-1(2H)-one, 3,3a-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Biological Activities
Research indicates that cyclopenta[b]benzopyran-1(2H)-one, 3,3a-dihydro- and its derivatives possess several noteworthy biological activities:
- Antioxidant Properties : The compound exhibits strong antioxidant capabilities, which can mitigate oxidative stress in biological systems.
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. The mechanism involves the generation of reactive oxygen species (ROS) that trigger cell death pathways .
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.
Anticancer Activity
A recent study published in the Journal of Medicinal Chemistry investigated the anticancer properties of cyclopenta[b]benzopyran-1(2H)-one derivatives. The findings revealed significant cytotoxic effects against various cancer cell lines, attributed to oxidative stress induction leading to apoptosis. This study highlights the compound's potential as an anticancer agent .
Antioxidant Properties
Another investigation focused on the antioxidant activity of this compound. It was found that derivatives significantly reduced oxidative stress markers in vitro, suggesting their potential use as therapeutic agents in diseases associated with oxidative damage.
Mechanism of Action
The mechanism of action of Cyclopentabbenzopyran-1(2H)-one, 3,3a-dihydro- involves the formation of van-der-Waals complexes, followed by the addition of radicals to vinylacetylene. This is followed by isomerization and termination via atomic hydrogen elimination, leading to the formation of the final product . The molecular targets and pathways involved in its biological activities are still under investigation, but preliminary studies suggest involvement in oxidative pathways .
Comparison with Similar Compounds
Research Findings and Gaps
- Key Similarities : All compounds share fused bicyclic/tricyclic cores, but substituents dictate their applications (e.g., methyl groups in HHCB vs. ketones in the target compound).
- Key Differences : The target compound’s dihydro and ketone functionalities may enhance reactivity in condensation reactions compared to fully saturated analogs like HHCB.
- Gaps : Direct data on the target compound’s synthesis, spectroscopic profiles, and applications are absent in the evidence, necessitating further experimental studies.
Biological Activity
Cyclopenta[b]benzopyran-1(2H)-one, 3,3a-dihydro- is a polycyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique fused bicyclic structure comprising a cyclopentane and benzopyran moiety, with the molecular formula . This structure includes a carbonyl group (C=O), which is crucial for its reactivity and potential biological activity. The specific arrangement of atoms contributes to its interaction with various biological targets.
Biological Activities
Research indicates that Cyclopenta[b]benzopyran-1(2H)-one and its derivatives exhibit a range of biological activities:
- Anticancer Activity : Several derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms. For instance, compounds derived from this structure have been reported to inhibit cell lines associated with breast and prostate cancers.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes.
- Antioxidant Activity : Some studies suggest that this compound can scavenge free radicals, thereby reducing oxidative stress in cells .
1. Antitumor Activity
A study highlighted the antitumor effects of Cyclopenta[b]benzopyran derivatives, particularly focusing on their ability to induce apoptosis in cancer cells. The compounds were tested against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 5 to 20 μM. Notably, one derivative exhibited an IC50 of 6 μM against breast cancer cells, indicating strong potential for therapeutic applications .
2. NF-κB Inhibition
Ponapensin, a cyclopenta[b]benzopyran derivative, was evaluated for its ability to inhibit NF-κB signaling pathways. It demonstrated potent inhibitory activity with an IC50 value of 0.06 μM, outperforming known inhibitors like rocaglamide . This suggests its potential use in treating inflammatory diseases and cancers where NF-κB plays a critical role.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of Cyclopenta[b]benzopyran-1(2H)-one compared to other related compounds:
| Compound Name | Structure Type | Anticancer Activity | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|---|
| Cyclopenta[b]benzopyran | Bicyclic | Yes (IC50: 5-20 μM) | Yes | Yes |
| Benzopyran | Aromatic heterocycle | Moderate | Yes | Moderate |
| Coumarin | Benzopyrone | Yes | Limited | Yes |
| Chromenone | Chromene derivative | Limited | Yes | Limited |
The mechanisms through which Cyclopenta[b]benzopyran-1(2H)-one exerts its biological effects include:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Cyclopenta[b][1]benzopyran-1(2H)-one derivatives, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Cyclopenta-fused benzopyran derivatives are typically synthesized via multicomponent reactions involving cyclopentane-1,3-dione, aldehydes, and amines. For example, heating equimolar quantities of pyrazole-4-carboxaldehyde, 3-methyl-1H-pyrazol-5-amine, and cyclopentane-1,3-dione in 2-propanol under reflux yields tricyclic derivatives . Optimization involves varying solvents (e.g., ethanol vs. 2-propanol), catalysts (e.g., acid or base), and temperature. Purity can be enhanced using column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures).
Table 1: Reaction Optimization Parameters
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | 2-Propanol, Ethanol | Higher polarity solvents improve solubility but may lower selectivity |
| Temperature | 80–100°C (reflux) | Elevated temperatures accelerate kinetics but risk side reactions |
| Catalyst | None or p-TsOH | Acid catalysts promote cyclization but may degrade sensitive intermediates |
Q. How can researchers validate the structural identity of Cyclopenta[b][1]benzopyran-1(2H)-one derivatives?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns. For example, NIST mass spectral data for related cyclopenta-fused compounds (e.g., HHCB, CAS 1222-05-5) show characteristic fragments at m/z 258.41 (molecular ion) and 213.2 (loss of -OCH3) .
- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve stereochemistry. For instance, the 3,3a-dihydro moiety in the title compound produces distinct coupling constants (e.g., Hz for adjacent protons) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory data on the environmental persistence of Cyclopenta[b][1]benzopyran derivatives?
- Methodological Answer : Discrepancies arise from differences in experimental models (e.g., EPI Suite predictions vs. field studies). For HHCB (a structural analog), EPI Suite models predict moderate biodegradability ( days), while field studies detect persistence in sediments due to hydrophobic partitioning (log Kow = 5.9) . Resolve contradictions by:
Conducting microcosm studies with sediment/water systems under controlled redox conditions.
Quantifying degradation metabolites (e.g., hydroxylated derivatives) via LC-HRMS .
Table 2: Environmental Fate Data for HHCB (CAS 1222-05-5)
| Parameter | EPI Suite Prediction | Field Study Observation |
|---|---|---|
| Biodegradation | 30–60 days | >180 days in sediments |
| Log Kow | 5.9 | 5.8 (measured) |
Q. How can computational methods predict the bioactivity of Cyclopenta[b][1]benzopyran-1(2H)-one analogs?
- Methodological Answer : Molecular docking and QSAR models are used to screen analogs for target binding (e.g., estrogen receptors). Steps include:
Generate 3D conformers using software like Open Babel or Schrödinger Maestro.
Dock ligands into receptor binding sites (e.g., PDB ID 1A52 for estrogen receptors) with AutoDock Vina.
Validate predictions with in vitro assays (e.g., luciferase reporter gene assays for receptor activation) .
Q. What strategies mitigate toxicity risks during handling of Cyclopenta[b][1]benzopyran derivatives?
- Methodological Answer : Toxicity profiling (e.g., acute oral toxicity LD50 > 2000 mg/kg in rodents for HHCB) suggests moderate hazards . Mitigation strategies:
- Use fume hoods and PPE (nitrile gloves, safety goggles) to prevent dermal/ocular exposure.
- Avoid incompatible materials (e.g., strong oxidizers) to prevent hazardous reactions .
Data Contradiction Analysis
Q. Why do regulatory assessments of Cyclopenta[b][1]benzopyran derivatives vary across jurisdictions?
- Methodological Answer : Differences stem from data interpretation frameworks. For example:
- EPA (USA) : Classifies HHCB as a high-priority substance due to bioaccumulation potential .
- EU REACH : Focuses on endocrine disruption data gaps, requiring extended one-generation reproductive toxicity studies (EOGRTS) .
- Resolution : Harmonize testing protocols via OECD guidelines and cross-validate data using inter-laboratory studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
